molecular formula C11H14O2 B1503823 2-Isopropoxy-3-methylbenzaldehyde CAS No. 532965-67-6

2-Isopropoxy-3-methylbenzaldehyde

Cat. No.: B1503823
CAS No.: 532965-67-6
M. Wt: 178.23 g/mol
InChI Key: MVYBGIGBXXPTOD-UHFFFAOYSA-N
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Description

2-Isopropoxy-3-methylbenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with an isopropoxy group at the 2-position and a methyl group at the 3-position. This compound is of interest in organic synthesis due to the steric and electronic effects imparted by its substituents. The isopropoxy group contributes to lipophilicity and steric hindrance, while the methyl group enhances electron-donating effects, influencing reactivity in nucleophilic additions or condensation reactions.

Properties

IUPAC Name

3-methyl-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYBGIGBXXPTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678836
Record name 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532965-67-6
Record name 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Isopropoxy-3-methylbenzaldehyde is utilized as a key intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of various pharmaceutical agents and fine chemicals due to its versatile reactivity.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts/Applications
Aldol CondensationReacts with ketones or aldehydesβ-hydroxy aldehydes
Mannich ReactionForms β-amino carbonyl compoundsPotential drug candidates
Reduction ReactionsConverts to alcohols or aminesVarious pharmaceutical applications

Pharmaceutical Applications

Potential Therapeutic Uses
Recent studies have indicated that derivatives of aromatic aldehydes, including this compound, can exhibit significant biological activity. This compound may have potential applications in treating inflammatory conditions and skin disorders.

Case Study: Dermatological Applications

A patent outlines the use of aromatic aldehydes, including this compound, in topical formulations aimed at treating dermatological conditions such as psoriasis and acne. The effectiveness was demonstrated through various tests measuring the reduction of inflammatory markers like prostaglandin E2 (PGE2) in skin cells exposed to inflammatory stimuli .

Cosmetic Applications

Active Ingredient in Cosmetic Formulations
The compound has been explored for use in cosmetic products due to its potential anti-inflammatory properties. Its incorporation into formulations can help address skin issues related to UV exposure and other irritants.

Case Study: Topical Formulations

Research has shown that cosmetic formulations containing aromatic aldehydes can provide relief from UV-induced inflammation and enhance skin barrier function . These formulations are designed to deliver active ingredients effectively through the skin, targeting specific conditions.

Investigating Biological Properties
The biological activity of this compound has been a subject of interest, particularly regarding its effects on various cellular pathways.

Table 2: Biological Activities of this compound

Activity TypeDescriptionReference
Anti-inflammatoryReduces PGE2 expression in fibroblasts
AntimicrobialExhibits activity against certain bacterial strainsPotential application in infection control
CytotoxicityEvaluated for potential anticancer propertiesPreliminary studies ongoing

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on substituent positioning , functional group variations , and reactivity trends among structurally related benzaldehyde derivatives.

Table 1: Structural Comparison of 2-Isopropoxy-3-methylbenzaldehyde with Analogues

Compound Name Substituents (Position) Key Features
This compound Isopropoxy (2), Methyl (3) High steric hindrance; moderate electron-donating effects.
4-Isopropoxy-3-methoxybenzaldehyde Isopropoxy (4), Methoxy (3) Methoxy group increases electron density; altered regioselectivity in reactions .
2-Methoxy-4-methylbenzaldehyde Methoxy (2), Methyl (4) Reduced steric bulk compared to isopropoxy; enhanced solubility in polar solvents .
3-Methoxy-2-(propan-2-yloxy)benzaldehyde Isopropoxy (2), Methoxy (3) Methoxy group stabilizes intermediates via resonance; differs in bioactivity .
5-Chloro-2-hydroxy-3-methylbenzaldehyde Chloro (5), Hydroxy (2), Methyl (3) Chlorine atom enhances electrophilicity; hydroxy group enables hydrogen bonding .

Key Observations:

Substituent Positioning: The 2-isopropoxy group in the target compound creates significant steric hindrance, which may slow reaction kinetics compared to analogs like 2-methoxy-4-methylbenzaldehyde .

Functional Group Effects :

  • Methoxy vs. Isopropoxy : Methoxy groups (e.g., in 3-methoxy-2-(propan-2-yloxy)benzaldehyde ) enhance electron donation via resonance, whereas isopropoxy groups prioritize steric effects and lipophilicity .
  • Methyl vs. Chloro/Hydroxy : Methyl substituents (as in the target compound) are electron-donating, while chloro or hydroxy groups (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde ) increase polarity and reactivity in redox reactions .

Biological Relevance: Analogs with hydroxy or methoxy groups (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde) exhibit notable antimicrobial and antioxidant activities due to hydrogen-bonding capabilities . In contrast, the target compound’s isopropoxy and methyl groups may favor applications in lipophilic drug delivery systems.

Biological Activity

2-Isopropoxy-3-methylbenzaldehyde (CAS Number: 532965-67-6) is an organic compound that has garnered attention for its potential biological activities. This compound features an isopropoxy group and a methyl group attached to a benzaldehyde core, which contributes to its unique chemical properties and reactivity.

Structure and Functional Groups

The molecular structure of this compound includes:

  • Aldehyde Group : Responsible for its reactivity in various chemical transformations.
  • Isopropoxy Group : Enhances solubility and may influence biological interactions.

Chemical Reactions

This compound can undergo several types of reactions:

  • Oxidation : Converts the aldehyde group into a carboxylic acid (2-Isopropoxy-3-methylbenzoic acid).
  • Reduction : Converts the aldehyde into an alcohol (2-Isopropoxy-3-methylbenzyl alcohol).
  • Substitution : The isopropoxy group can be replaced with other functional groups under appropriate conditions.

Table 1: Summary of Chemical Reactions

Reaction TypeProduct Formed
Oxidation2-Isopropoxy-3-methylbenzoic acid
Reduction2-Isopropoxy-3-methylbenzyl alcohol
SubstitutionVarious substituted derivatives

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes or receptors. Its aldehyde functionality may facilitate interactions that lead to biological effects, including anti-inflammatory and analgesic properties.

Case Studies and Research Findings

  • Anti-inflammatory Effects : Research indicates that aromatic aldehydes, including this compound, exhibit significant anti-inflammatory activity. In a study examining the effects on dermal fibroblasts, this compound was shown to modulate the expression of pro-inflammatory cytokines, such as interleukin 1 (IL-1) and prostaglandin E2 (PGE) levels .
  • Therapeutic Applications : The compound has been investigated as a potential therapeutic agent for inflammatory diseases. A patent describes its use in formulations aimed at treating conditions like dermatitis and other inflammatory skin disorders by modulating specific inflammatory pathways .
  • Comparative Studies : In comparative studies with other aromatic aldehydes, this compound demonstrated unique efficacy profiles in reducing inflammation markers in response to stimuli such as UV light and phorbol esters .

Table 2: Biological Activity Overview

Activity TypeObserved EffectsReference
Anti-inflammatoryModulation of IL-1 and PGE levels
Therapeutic potentialTreatment of inflammatory skin conditions
Comparative efficacyUnique modulation compared to other aldehydes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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